molecular formula C10H12OS B13344393 3-(o-Tolyl)thietan-3-ol

3-(o-Tolyl)thietan-3-ol

Cat. No.: B13344393
M. Wt: 180.27 g/mol
InChI Key: KIWCVAUXVUUCKD-UHFFFAOYSA-N
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Description

3-(o-Tolyl)thietan-3-ol is a sulfur-containing heterocyclic compound featuring a thietane (four-membered saturated ring with one sulfur atom) substituted with an o-tolyl (2-methylphenyl) group at the 3-position and a hydroxyl group at the same carbon. This structure combines aromatic and strained ring systems, making it a candidate for bioisosteric replacement of carboxylic acids in medicinal chemistry . Its molecular formula is C₁₀H₁₂OS, with a molecular weight of 180.26 g/mol.

Studies have shown that thietan-3-ol derivatives, including this compound, mimic the steric and electronic properties of carboxylic acids while avoiding ionization at physiological pH, enhancing drug-like properties .

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

3-(2-methylphenyl)thietan-3-ol

InChI

InChI=1S/C10H12OS/c1-8-4-2-3-5-9(8)10(11)6-12-7-10/h2-5,11H,6-7H2,1H3

InChI Key

KIWCVAUXVUUCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CSC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of o-tolylmagnesium bromide with thietan-3-one under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 3-(o-Tolyl)thietan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolyl)thietan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as thiols and amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Substituted thietanes with various functional groups.

Comparison with Similar Compounds

Comparative Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility (mg/mL) pKa (OH) Key Feature
This compound 180.26 ~2.5 0.15 ~9.5 Aromatic substitution
Thietan-3-ol 90.14 ~0.3 5.2 ~10.1 Minimal steric hindrance
Oxetan-3-ol 90.08 ~-0.5 12.0 ~11.3 High hydrogen-bonding capacity
3-Methyl-3-thietanol 104.17 ~1.2 2.8 ~9.8 Increased lipophilicity

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